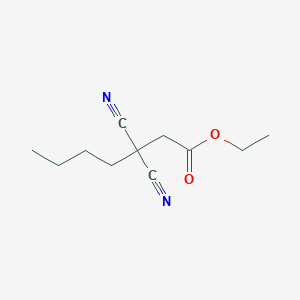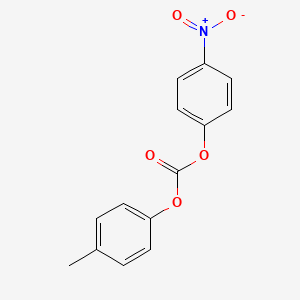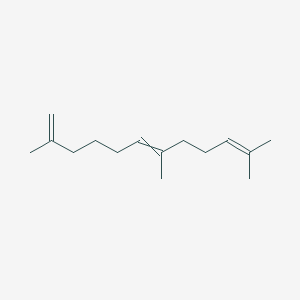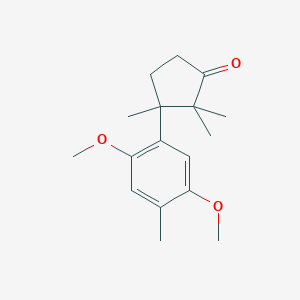![molecular formula C24H33IO2 B14246889 Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate CAS No. 359434-73-4](/img/structure/B14246889.png)
Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate is an organoiodine compound known for its unique structure and properties. This compound is characterized by the presence of two 4-(2-methylbutan-2-yl)phenyl groups attached to an iodanium ion, with an acetate counterion. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate typically involves the reaction of 4-(2-methylbutan-2-yl)phenyl iodide with an oxidizing agent in the presence of an acetate source. Common oxidizing agents include peracids or hypervalent iodine reagents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iodine compounds.
Reduction: It can be reduced to form iodide ions and corresponding organic products.
Substitution: The iodanium ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hypervalent iodine reagents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides are used in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state iodine compounds.
Reduction: Iodide ions and corresponding organic products.
Substitution: New compounds with substituted nucleophiles.
科学研究应用
Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.
Biology: Investigated for its potential use in biological assays and as a labeling agent.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate involves the interaction of the iodanium ion with various molecular targets. The compound can act as an oxidizing agent, transferring oxygen atoms to substrates. It can also participate in substitution reactions, where the iodanium ion is replaced by a nucleophile. The specific pathways and molecular targets depend on the reaction conditions and the nature of the substrates involved.
相似化合物的比较
Similar Compounds
- Bis[4-(2-methylbutan-2-yl)phenyl]iodanium hydrogen sulfate
- Bis[4-(2-methylbutan-2-yl)phenyl]iodanium chloride
- Bis[4-(2-methylbutan-2-yl)phenyl]iodanium bromide
Uniqueness
Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate is unique due to its specific counterion (acetate), which can influence its reactivity and solubility. Compared to other similar compounds, it may exhibit different reactivity patterns and applications, making it a valuable reagent in certain chemical processes.
属性
CAS 编号 |
359434-73-4 |
|---|---|
分子式 |
C24H33IO2 |
分子量 |
480.4 g/mol |
IUPAC 名称 |
bis[4-(2-methylbutan-2-yl)phenyl]iodanium;acetate |
InChI |
InChI=1S/C22H30I.C2H4O2/c1-7-21(3,4)17-9-13-19(14-10-17)23-20-15-11-18(12-16-20)22(5,6)8-2;1-2(3)4/h9-16H,7-8H2,1-6H3;1H3,(H,3,4)/q+1;/p-1 |
InChI 键 |
QPNFQGHSTJSIBV-UHFFFAOYSA-M |
规范 SMILES |
CCC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)CC.CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)



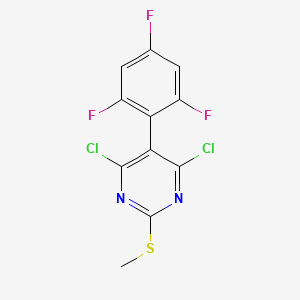
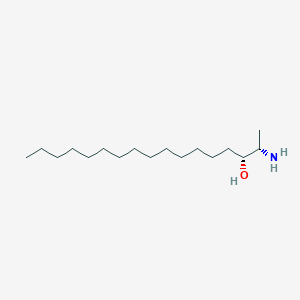
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
